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(4R)-4-Methoxy-D-proline methyl
Compound Name:
ester HCI
CAS No.: 1628605-28-6
Cat. No.: B2895255
. J

An In-Depth Technical Guide to the Structural Analysis of (4R)-4-Methoxy-D-proline methyl
ester HCI

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of
(4R)-4-Methoxy-D-proline methyl ester hydrochloride (CAS: 1628605-28-6). As a substituted
proline analog, this compound holds significance in medicinal chemistry and peptide science,
where precise structural and stereochemical integrity are paramount for biological activity and
material properties.[1][2] This document outlines an integrated analytical approach, combining
spectroscopic and crystallographic techniques to deliver an unambiguous structural
assignment. We will detail the causality behind the selection of each technique, provide field-
proven experimental protocols, and present expected data in a clear, comparative format. This
guide is intended for researchers, chemists, and quality control specialists in the
pharmaceutical and chemical research sectors.

Introduction: The Imperative for Rigorous Structural
Verification

(4R)-4-Methoxy-D-proline methyl ester HCI is a chiral heterocyclic compound featuring a D-
proline scaffold, a key building block in synthetic chemistry. The proline ring's conformational
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rigidity uniquely influences peptide structures, making its derivatives valuable tools for
designing novel therapeutics and materials.[1][2] The molecule possesses two stereocenters at
the C2 and C4 positions, a methoxy ether, and a methyl ester functionality, presented as a
hydrochloride salt.

The precise determination of its three-dimensional structure is not merely an academic
exercise; it is a critical requirement for its application. The absolute configuration ((2R, 4R)), the
relative orientation of the substituents, and the conformational preference of the pyrrolidine ring
directly govern its interaction with biological targets and its utility in stereoselective synthesis.
This guide details the multi-technique workflow required to confirm the identity, purity,
connectivity, and absolute stereochemistry of this molecule.

Compound Profile

Property Value
methyl (2R,4R)-4-methoxypyrrolidine-2-
'UPAC Name carbc:/xyflate hy)drochloride}E\Z]y
CAS Number 1628605-28-6[3][4]
Molecular Formula C7H14CINO3[3][4]
Molecular Weight 195.64 g/mol [3][4]
Predicted Boiling Point 205.8 £ 40.0 °C[5]
Predicted Density 1.10 £ 0.1 g/cm3[5]

The Analytical Workflow: An Integrated
Spectroscopic and Crystallographic Approach

No single analytical technique can provide a complete structural picture. A synergistic approach
Is essential for a self-validating conclusion. Our workflow integrates Nuclear Magnetic
Resonance (NMR) for constitutional and configurational analysis, Mass Spectrometry (MS) for
molecular weight confirmation, Fourier-Transform Infrared (FTIR) Spectroscopy for functional
group identification, and Single-Crystal X-ray Crystallography for definitive 3D structural
determination.
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Structural Elucidation Workflow
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Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Framework

Expertise & Experience (Causality): NMR spectroscopy is the most powerful tool for
determining the precise connectivity of atoms in a molecule. For this specific compound, *H and
13C NMR will confirm the presence of the pyrrolidine ring, the methyl ester, and the methoxy
group. Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC
(Heteronuclear Single Quantum Coherence) are indispensable for unambiguously assigning
each proton and carbon, tracing the spin-spin coupling pathways through the entire structure.
The coupling constants (J-values) derived from the H spectrum are critical for deducing the
relative stereochemistry of the substituents on the five-membered ring. While standard NMR in
an achiral solvent cannot distinguish between enantiomers, it can confirm the trans
configuration of the C2 and C4 substituents.[6][7]

Experimental Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a
suitable deuterated solvent (e.g., DMSO-des or D20) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal
dispersion and sensitivity.

1D *H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to
achieve a high signal-to-noise ratio.

1D 13C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse
sequence.

2D NMR Acquisition:

o COSY: Acquire a gradient-enhanced COSY spectrum to identify proton-proton couplings
(e.g., H2-H3, H3-H4, H4-H5).

o HSQC: Acquire a gradient-enhanced HSQC spectrum to correlate each proton directly to
its attached carbon atom.

Data Analysis: Process the spectra using appropriate software. Integrate 1H signals,
determine chemical shifts (&) in ppm, and measure coupling constants (J) in Hz. Correlate
signals using the 2D spectra to build the molecular framework.

Expected Data Summary
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'H Chemical Shift 13C Chemical Shift Key Correlations

Group
(3, ppm) (5, ppm) (COSY & HSQC)

Correlates with C3
C2-H ~4.4-4.6 ~58 - 60 )

protons in COSY

Correlates with C2-H
C3-H2 ~2.2-25 ~35- 38 )

and C4-H in COSY

Correlates with C3
C4-H ~4.0-4.2 ~78 - 80 and C5 protons in

COSsY

Correlates with C4-H
C5-H2 ~3.3-3.6 ~52 - 54 )

in COSY

No COSY correlation;
Ester -OCHs ~3.7-3.8 ~52 - 53 ]

strong *H singlet

No COSY correlation;
Ether -OCHs ~3.2-3.3 ~56 - 57 ]

strong *H singlet
Ester C=0 N/A ~170-172 N/A
N-Hz+ Broad, ~9.0-10.0 N/A Exchanges with D20

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Mass Spectrometry (MS): Confirming Molecular
Weight and Integrity

Expertise & Experience (Causality): Mass spectrometry is essential for confirming the
molecular weight of the compound and providing fragmentation data that corroborates the
proposed structure. Electrospray lonization (ESI) is the method of choice for this polar
hydrochloride salt, as it gently generates gas-phase ions from solution. High-resolution mass
spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental
composition. Tandem MS (MS/MS) fragments the parent ion, and the resulting pattern can be
diagnostic of the structure, often showing characteristic losses of the methyl ester or methoxy
groups, consistent with the fragmentation of amino acid esters.[8][9][10]
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Experimental Protocol

o Sample Preparation: Prepare a dilute solution (e.g., 1-10 pg/mL) of the sample in a suitable
solvent such as 50:50 methanol:water.

e Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF
(Quadrupole Time-of-Flight) or Orbitrap instrument for HRMS.

o Data Acquisition (Full Scan): Acquire data in positive ion mode. The primary ion observed will
be the protonated molecule of the free base, [M+H]*, where M is the neutral form of the
compound.

o Data Acquisition (Tandem MS/MS): Select the [M+H]* ion (m/z = 160.1) for collision-induced
dissociation (CID). Acquire the spectrum of the resulting fragment ions.

o Data Analysis:

o Confirm that the measured m/z of the parent ion matches the calculated exact mass of
C7H1aNOs+,

o Analyze the fragmentation pattern.

4 Predicted ESI-MS/MS Fragmentation

Parent lon [M+H]*
m/z = 160.1

2 Da -59 Da

Loss of CHsOH Loss of COOCHs
(Methanol) (Carbomethoxy radical)
m/z = 128.1 m/z = 101.1

-28 Da

(from Fragl)
m/z = 100.1

Loss of CHsOH and CO j

© 2026 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2895255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: Key predicted fragmentation pathways in MS/MS.

Expected Data Summary
Calculated Exact

lon Formula Description
Mass

Parent ion (protonated
[M+H]* C7H14NOs* 160.0968
free base)

Loss of methanol from

Fragment 1 CeH10NO2+ 128.0706
the methoxy group

Loss of the entire

methyl ester group
Fragment 2 CsH1oNO* 100.0757

followed by

rearrangement

Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Fingerprinting

Expertise & Experience (Causality): FTIR is a rapid, non-destructive technique that provides a
"fingerprint" of the molecule's functional groups. It is used to quickly verify the presence of key
structural motifs. For this compound, we expect to see characteristic absorption bands for the
secondary amine salt (N-Hz%), the ester carbonyl (C=0), the ether (C-O-C), and the aliphatic C-
H bonds.[11][12][13] The position of these bands provides corroborating evidence for the
structure deduced from NMR and MS.

Experimental Protocol

o Sample Preparation: No preparation is needed for the Attenuated Total Reflectance (ATR)
method. Place a small amount of the solid sample directly onto the ATR crystal.

e Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

o Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the
sample spectrum, typically over a range of 4000—400 cm~1.

© 2026 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/product/b2895255?utm_src=pdf-body-img
https://www.sid.ir/FileServer/JE/88320090111
https://www.researchgate.net/figure/FTIR-spectra-a-trans-4-hydroxy-L-proline-b-trans-4-hydroxy-L-proline-methyl_fig4_7948235
https://www.researchgate.net/figure/FT-IR-spectra-of-a-L-proline-b-Fe-3-O-4-L-proline-and-c-Fe-3-O-4-L-proline-SO-3_fig3_334493660
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2895255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Data Analysis: Identify the wavenumbers (cm~1) of the major absorption bands and assign
them to their corresponding functional group vibrations.

Expected Data Summary

Wavenumber (cm~2) Vibration Type Functional Group

Secondary Amine Salt

~3000 - 2700 N-H Stretch (RaNHz")

2950 - 2850 C-H Stretch Aliphatic (CH, CH2, CHs3)
~1740 C=0 Stretch Ester

~1250 - 1050 C-O Stretch Ester and Ether

Single-Crystal X-ray Crystallography: The Definitive
3D Structure

Expertise & Experience (Causality): While spectroscopic methods define connectivity, only
single-crystal X-ray crystallography can unambiguously determine the three-dimensional
arrangement of atoms in space, including the absolute stereochemistry.[14][15][16] This is the
gold-standard technique for confirming the (2R, 4R) configuration. It provides precise
measurements of bond lengths, bond angles, and torsional angles, revealing the exact
conformation (ring pucker) of the pyrrolidine ring and the packing of molecules in the solid
state.[17][18]

Experimental Protocol

o Crystal Growth (Rate-Limiting Step): Grow high-quality single crystals of the compound. This
is typically achieved by slow evaporation of a solvent, vapor diffusion of an anti-solvent into a
concentrated solution, or slow cooling of a saturated solution. Common solvent systems to
screen include methanol/ether, ethanol/hexane, or water/isopropanol.[18]

o Data Collection: Select a suitable crystal and mount it on a goniometer head of a single-
crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to
minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Ka
or Cu Ka radiation) and collect the diffraction pattern.[17]
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» Structure Solution and Refinement: Process the diffraction data to obtain a set of structure
factors. Solve the structure using direct methods or Patterson methods to generate an initial
electron density map. Build and refine the molecular model against the experimental data
until convergence is reached.

o Data Analysis: Analyze the final refined structure. The absolute configuration is typically
determined using the Flack parameter, which should refine to a value near zero for the
correct enantiomer.

4 )

X-Ray Crystallography Workflow

(Grow Single CrystaD
(Collect Diffraction Data)
(Solve & Refine Structure)

Click to download full resolution via product page

Caption: Workflow for definitive structure determination via X-ray crystallography.
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Conclusion

The structural analysis of (4R)-4-Methoxy-D-proline methyl ester HCI requires a rigorous,
multi-faceted approach. This guide outlines a validated workflow where each technique
provides a unique and essential piece of the structural puzzle. NMR spectroscopy maps the
atomic connectivity and relative stereochemistry. Mass spectrometry confirms the molecular
formula and provides structural clues through fragmentation. FTIR spectroscopy offers rapid
verification of key functional groups. Finally, single-crystal X-ray crystallography delivers the
ultimate proof, providing an unambiguous three-dimensional structure and confirming the
absolute configuration. The convergence of data from all these methods provides the highest
level of confidence in the compound's identity, purity, and stereochemical integrity, ensuring its
suitability for downstream applications in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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